Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate is a complex organic compound featuring a thiazole ring, a pyridine moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Amide Linkage: The amide bond is formed by coupling the thiazole derivative with an amino acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Alcohol derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The pyridine and thiazole rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]propanoate
- Ethyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate
- Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]butanoate
Uniqueness
Methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate is unique due to its specific combination of functional groups and structural features. The presence of both a pyridine and a thiazole ring in the same molecule provides a distinctive set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-[[2-(1-pyridin-2-ylethylamino)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10(12-5-3-4-6-16-12)17-8-13(20)19-15-18-11(9-23-15)7-14(21)22-2/h3-6,9-10,17H,7-8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUXQGALQCTLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC(=O)NC2=NC(=CS2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.